7-Methyl-2-phenylpyrazolo[1,5-a]pyridine
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Overview
Description
7-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the 7th position and a phenyl group at the 2nd position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[5,1-c]triazine: Contains a triazine ring fused with a pyrazole ring.
Thieno[2,3-b]pyridine: Contains a thiophene ring fused with a pyridine ring.
Uniqueness
7-Methyl-2-phenylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
60705-37-5 |
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Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
7-methyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-6-5-9-13-10-14(15-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
HHIJTCWCNFJRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC(=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
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